N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline
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Overview
Description
N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H15F3N2O It is characterized by the presence of a trifluoromethoxy group attached to the aniline ring, along with a dimethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-[2-(dimethylamino)ethyl]-4-chloroaniline: Contains a chloro group instead of a trifluoromethoxy group.
N-[2-(dimethylamino)ethyl]-4-nitroaniline: Features a nitro group in place of the trifluoromethoxy group.
Uniqueness
N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications .
Properties
CAS No. |
1021035-66-4 |
---|---|
Molecular Formula |
C11H15F3N2O |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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